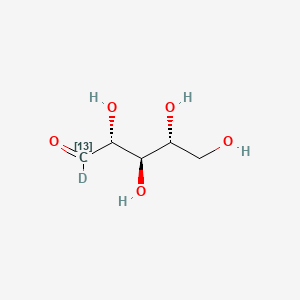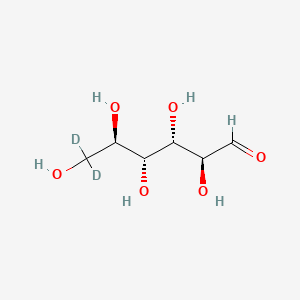
D-Ribose-13C,d
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Ribose-13C,d: is a stable isotope-labeled compound of D-ribose, a naturally occurring pentose sugar. The “13C” denotes the presence of carbon-13, a stable isotope of carbon, which is used for tracing and studying metabolic pathways. D-Ribose is a crucial component of ribonucleic acid (RNA) and adenosine triphosphate (ATP), playing a vital role in cellular energy production and genetic material synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-Ribose-13C,d involves the incorporation of carbon-13 into the ribose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors. One common method involves the fermentation of glucose-13C using specific strains of bacteria that can convert glucose to ribose. The reaction conditions typically include controlled temperature, pH, and nutrient supply to optimize the yield of this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale fermentation processes. The use of genetically engineered microorganisms that can efficiently convert glucose-13C to ribose-13C is a common approach. The fermentation broth is then subjected to purification processes, including filtration, crystallization, and drying, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: D-Ribose-13C,d undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ribonic acid-13C.
Reduction: It can be reduced to form ribitol-13C.
Substitution: this compound can participate in substitution reactions to form derivatives such as ribose-5-phosphate-13C.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Enzymatic reactions using ribokinase can convert this compound to ribose-5-phosphate-13C under mild conditions.
Major Products:
- Ribonic acid-13C
- Ribitol-13C
- Ribose-5-phosphate-13C
Scientific Research Applications
D-Ribose-13C,d has a wide range of scientific research applications:
- Chemistry: Used as a tracer in metabolic studies to understand the pathways of carbohydrate metabolism.
- Biology: Helps in studying the biosynthesis of nucleotides and nucleic acids.
- Medicine: Investigated for its potential therapeutic effects in conditions like chronic fatigue syndrome and heart disease.
- Industry: Used in the production of labeled compounds for research and development purposes .
Mechanism of Action
D-Ribose-13C,d exerts its effects by participating in the pentose phosphate pathway, a crucial metabolic pathway for the production of nucleotides and nucleic acids. The incorporation of carbon-13 allows researchers to trace the metabolic fate of ribose in cells. This compound is phosphorylated to ribose-5-phosphate-13C, which then enters various biosynthetic pathways, contributing to the synthesis of ATP, RNA, and DNA .
Comparison with Similar Compounds
- D-Ribose-1,2-13C2
- D-Ribose-2,3,4,5-13C4
- D-Ribose-13C
Comparison: D-Ribose-13C,d is unique due to its specific labeling pattern, which allows for detailed tracing of metabolic pathways. Compared to other labeled ribose compounds, this compound provides distinct advantages in studying specific metabolic processes and enzyme activities. Its high isotopic purity and stability make it a valuable tool in research .
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
(2R,3R,4R)-1-deuterio-2,3,4,5-tetrahydroxy(113C)pentan-1-one |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1+1D |
InChI Key |
PYMYPHUHKUWMLA-AJCDREGZSA-N |
Isomeric SMILES |
[2H][13C](=O)[C@@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propanoylamino]acetyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid](/img/structure/B12409359.png)












![Xyl(a1-6)Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)aldehydo-Glc](/img/structure/B12409430.png)
